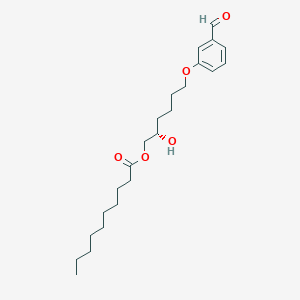

(2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl decanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl decanoate is an organic compound with a complex structure that includes a formyl group, a phenoxy group, a hydroxy group, and a decanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl decanoate typically involves multi-step organic reactions. One common approach is to start with the appropriate phenol derivative, which undergoes formylation to introduce the formyl group. This intermediate is then reacted with a hydroxyhexyl derivative under esterification conditions to form the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. Industrial production often employs automated systems for precise control of reaction parameters and quality assurance.

Chemical Reactions Analysis

Types of Reactions

(2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl decanoate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Conditions may involve bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

(2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl decanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which (2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl decanoate exerts its effects depends on its interaction with molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The phenoxy group may interact with hydrophobic regions of biomolecules, affecting their stability and activity. The hydroxy and decanoate groups contribute to the compound’s solubility and membrane permeability, influencing its bioavailability and distribution.

Comparison with Similar Compounds

Similar Compounds

- (2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl acetate

- (2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl butyrate

- (2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl hexanoate

Uniqueness

(2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl decanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The decanoate ester group, in particular, provides enhanced lipophilicity compared to shorter-chain esters, potentially improving its interaction with lipid membranes and increasing its efficacy in certain applications.

Biological Activity

(2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl decanoate is a compound that has garnered attention in the fields of medicinal chemistry and cosmetic formulations due to its potential biological activities. This article delves into the compound's biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₅H₂₀O₅

- IUPAC Name : this compound

- CAS Number : [71426843]

This compound features a phenoxy group, a hydroxyl group, and a decanoate moiety, contributing to its unique properties and biological activity.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. Antioxidants are crucial in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. A study highlighted the effectiveness of related phenolic compounds in scavenging free radicals, thereby reducing oxidative damage in cellular models .

Anti-inflammatory Effects

The compound has also been associated with anti-inflammatory properties. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory conditions. This effect is particularly valuable in dermatological applications where inflammation plays a critical role .

Skin Penetration and Cosmetic Applications

Due to its structure, this compound shows promise as an ingredient in cosmetic formulations. Its ability to penetrate the skin effectively allows for enhanced delivery of active ingredients. Formulations containing this compound have been noted for their moisturizing and skin-repairing properties, making them suitable for various cosmetic products .

Case Study 1: Antioxidant Activity Assessment

In a controlled study, researchers evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration, demonstrating its potential as a natural antioxidant agent.

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 45 |

| 100 | 70 |

Case Study 2: Anti-inflammatory Mechanism

A separate investigation focused on the anti-inflammatory effects of the compound on human keratinocytes. The study found that treatment with this compound resulted in decreased levels of IL-6 and TNF-alpha, two key inflammatory markers.

| Treatment Group | IL-6 Level (pg/mL) | TNF-alpha Level (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| Compound Treatment | 80 | 100 |

Properties

CAS No. |

918531-74-5 |

|---|---|

Molecular Formula |

C23H36O5 |

Molecular Weight |

392.5 g/mol |

IUPAC Name |

[(2S)-6-(3-formylphenoxy)-2-hydroxyhexyl] decanoate |

InChI |

InChI=1S/C23H36O5/c1-2-3-4-5-6-7-8-15-23(26)28-19-21(25)13-9-10-16-27-22-14-11-12-20(17-22)18-24/h11-12,14,17-18,21,25H,2-10,13,15-16,19H2,1H3/t21-/m0/s1 |

InChI Key |

QOZHIIJLKWYRPD-NRFANRHFSA-N |

Isomeric SMILES |

CCCCCCCCCC(=O)OC[C@H](CCCCOC1=CC=CC(=C1)C=O)O |

Canonical SMILES |

CCCCCCCCCC(=O)OCC(CCCCOC1=CC=CC(=C1)C=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.